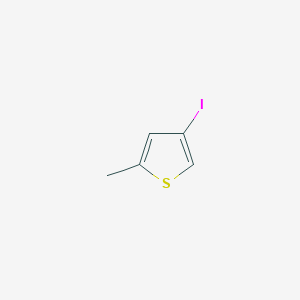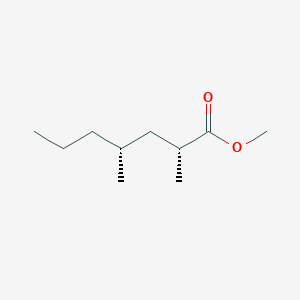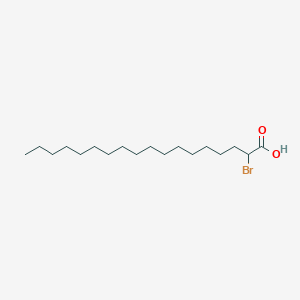
2-溴硬脂酸
描述
Synthesis Analysis
The synthesis of brominated compounds can be achieved through various methods. For instance, the synthesis of 2-bromopropionic acid from lactide involves the use of ionic liquids obtained from the addition of HBr to ammonium-based zwitterions as the solvent and bromination agent . Similarly, the synthesis of 2-bromomethyl-3-aryl-2-propenoic acids from Baylis–Hillman adducts demonstrates the utility of these brominated motifs in synthetic chemistry . These methods could potentially be adapted for the synthesis of 2-bromostearic acid.
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using various analytical techniques. For example, the crystal structure of 2-bromoacetoxybenzoic acid, a brominated analog of aspirin, has been determined, showing a close structural resemblance to aspirin with some bond-angle distortions . The structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid provides insights into the preferred conformations and intermolecular interactions in the solid state . These findings highlight the importance of molecular structure analysis in understanding the properties of brominated compounds.
Chemical Reactions Analysis
Brominated compounds can participate in a variety of chemical reactions. For instance, 2-bromobenzoic acids have been used as building blocks in the construction of spiro compounds through free radical reactions . Additionally, the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones demonstrates the versatility of brominated compounds in heterocycle synthesis . These reactions could be relevant to the chemistry of 2-bromostearic acid in the context of synthesizing complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the thermal properties of trivalent lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid were studied using differential scanning calorimetry, revealing solid-solid phase transitions . The vibrational spectra of 2-bromonicotinic acid were investigated using Fourier transform infrared and Raman spectroscopy, complemented by DFT calculations . These studies provide a foundation for understanding the properties of brominated compounds, which could be extrapolated to 2-bromostearic acid.
科学研究应用
Membrane Density Labeling : Bromostearic acid has been used as a density label for membranes. It was found to satisfy the essential fatty acid requirement in Escherichia coli and was incorporated into cell membranes. This resulted in a measurable density difference in the membranes, useful for studies in cell biology (Fox et al., 1970).
Biomarker for Bromine Exposure : Studies have explored its role as a biomarker for bromine gas exposure. The presence of brominated fatty acids (BFAs), including bromostearic acid, in blood, lung, and heart tissues correlated with exposure to bromine gas and the extent of cardiopulmonary injuries (Masjoan Juncos et al., 2020).
Effects on Skin Respiration : The effects of 2-bromostearic acid on the respiration of skin slices were studied, revealing that it can depress endogenous respiration in the absence of added glucose (Long & Yardley, 1971).
Interaction with Cell Membrane Proteins : Research has shown that 2-bromostearate strongly quenches the intrinsic fluorescence of spectrin, a cytoskeletal protein in red blood cells. This is due to binding at hydrophobic sites and suggests interactions with the lipid bilayer in cells (Kahana et al., 1992).
Impact on Glucose-Phosphorylating Activities : In studies related to diabetes, 2-bromostearate was found to restore insulin response and glucose-phosphorylating activities in islets of Langerhans in fasting rats, suggesting a role in metabolic research (Bedoya et al., 1984).
Potential in Organic Chemistry : 2-Bromostearic acid has been used in the synthesis of various organic compounds, demonstrating its utility in chemical transformations (Boovanahalli et al., 2004).
Role in Polyhydroxyalkanoic Acid Synthesis : It has been utilized in microbial studies, specifically in the synthesis of polyhydroxyalkanoic acid by Pseudomonas fluorescens (Lee et al., 2004).
安全和危害
属性
IUPAC Name |
2-bromooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBFFJIZAKABSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883331 | |
| Record name | Octadecanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromostearic acid | |
CAS RN |
142-94-9 | |
| Record name | 2-Bromooctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromostearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromostearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


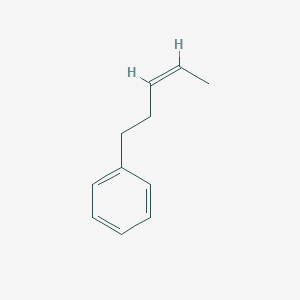
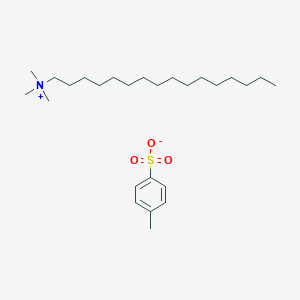
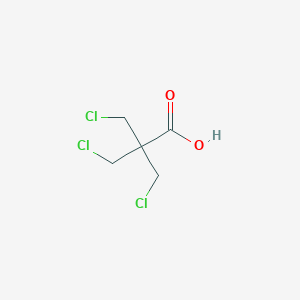
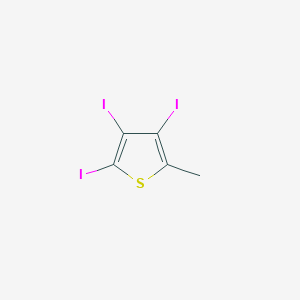
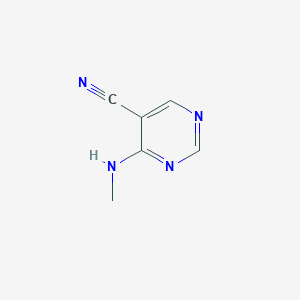

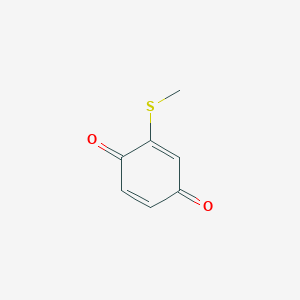
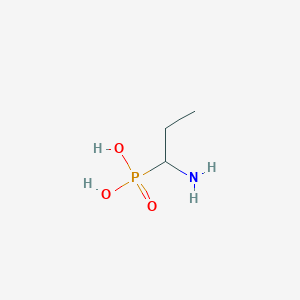
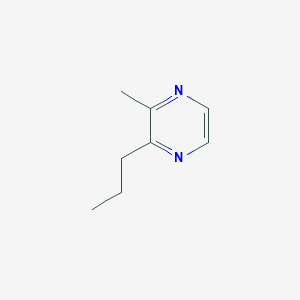
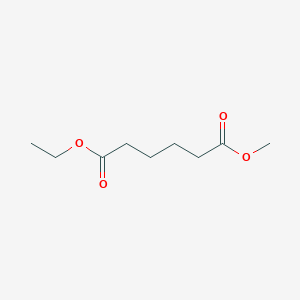

![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)
